Product packaging for Bj6 protein(Cat. No.:CAS No. 136626-40-9)

Bj6 protein

Cat. No.: B1180191
CAS No.: 136626-40-9
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Description

The Bj6 protein is a puff-specific Drosophila melanogaster protein encoded by the no-on transient A (nonA) gene, which is required for normal vision and courtship behavior in fruit flies . Molecular analysis reveals it is a basic protein with a molecular weight of approximately 77 kDa and contains a region with homology to RNA-binding proteins, including the RNP-1 and RNP-2 consensus motifs . This structure supports its role in RNA metabolism. Research has established that the this compound is the Drosophila homolog of a phylogenetically conserved protein family. It shows striking homology (42% identity in a 320 amino acid region) to human proteins involved in splicing, such as p54nrb and PSF, defining a conserved DBHS (Drosophila Behavior, Human Splicing) domain . This conservation makes the this compound a valuable model for studying the molecular mechanisms of pre-mRNA processing and its impact on neural function and behavior. This product is intended for Research Use Only (RUO) and is not approved for use in humans or as a diagnostic or therapeutic agent.

Properties

CAS No.

136626-40-9

Molecular Formula

C10H18N2O4

Synonyms

Bj6 protein

Origin of Product

United States

Molecular Architecture and Biophysical Characteristics of Bj6 Protein

Primary Amino Acid Sequence Analysis and Distinctive Features

Primary sequence analysis reveals that Bj6 protein shares substantial homology with its vertebrate counterparts, particularly within a conserved core region. Bj6 is reported to be 42% identical to human p54nrb within a 320 amino acid segment that encompasses the RNA recognition motifs (RRMs). oup.comoup.comcshl.edu This conserved core, approximately 300 amino acids in length, defines the DBHS region present in all family members. tandfonline.comnih.gov

Regions flanking this conserved core, specifically the N- and C-termini, exhibit greater variability in both length and amino acid composition across different DBHS proteins. researchgate.netoup.comtandfonline.comnih.gov These variable regions often contain low-complexity sequences (LCRs), which are enriched in specific amino acids such as proline and glutamine. oup.comoup.comcshl.edu These LCRs are often predicted to be intrinsically disordered and can contribute to the functional diversity of DBHS paralogs. researchgate.nettandfonline.com Drosophila NONA (Bj6) itself has a predicted disordered region at its N-terminus. uniprot.org

Structural Domains and Motifs

The characteristic function of Bj6 and other DBHS proteins is intrinsically linked to their conserved domain architecture. This architecture comprises several distinct structural and functional units. nih.govresearchgate.netresearchgate.netoup.comtandfonline.com The core of this architecture, the DBHS region, contains tandem RNA recognition motifs (RRMs), a NonA/paraspeckle (NOPS) domain, and a C-terminal coiled-coil domain. nih.govresearchgate.netresearchgate.netoup.comtandfonline.comnih.gov

RNA Recognition Motifs (RRMs)

This compound contains two tandem RNA recognition motifs located in its N-terminal region, denoted as RRM1 and RRM2. researchgate.netresearchgate.netoup.comtandfonline.comnih.gov These domains are canonical RNA-binding modules, also referred to as RNA binding domains (RBDs) or ribonucleoprotein domains (RNPs). nih.gov While RRM1 typically possesses the conserved aromatic residues characteristic of canonical RNA binding, RRM2 in DBHS proteins is considered noncanonical due to substitutions at these positions. nih.gov Despite these substitutions, residues within both RRM1 and RRM2 are important for the proper subnuclear localization of these proteins. nih.gov The RRMs are directly involved in the protein's interaction with RNA molecules. researchgate.netoup.comtandfonline.comnih.gov

DBHS Domain (Drosophila Behavior, Human Splicing)

The term "DBHS domain" refers to the phylogenetically conserved segment that forms the core of this protein family. oup.comoup.comcshl.edu This region encompasses the essential functional domains: the tandem RRMs, the NOPS domain, and the coiled-coil domain. nih.govoup.comoup.comcshl.edunih.gov The identification of this conserved domain architecture highlighted the evolutionary relationship and potential functional similarities between Drosophila proteins like Bj6/NONA and human splicing factors, leading to the name "Drosophila Behavior, Human Splicing". oup.comoup.comcshl.edu

Other Predicted or Characterized Structural Elements

In addition to the RRMs, the DBHS core includes the NonA/paraspeckle (NOPS) domain, situated between RRM2 and the C-terminal coiled-coil. nih.govresearchgate.netoup.comnih.gov The NOPS domain is primarily a protein-protein interaction domain. nih.govresearchgate.netoup.comnih.gov At the C-terminus, DBHS proteins, including Bj6, possess a coiled-coil domain. nih.govresearchgate.netresearchgate.nettandfonline.comnih.gov This coiled-coil is crucial for the dimerization of DBHS proteins and is also essential for their localization to specific subnuclear bodies. nih.govresearchgate.netnih.govnih.gov Beyond the conserved DBHS region, other structural elements or low-complexity regions may exist, which can vary between family members and contribute to their specific functions and interactions. researchgate.netoup.comtandfonline.comnih.gov For example, human SFPQ has a predicted DNA-binding domain and a proline-rich N-terminal region not found in all DBHS proteins. researchgate.netoup.com

A summary of the key structural domains of Bj6/DBHS proteins is provided in the table below:

DomainLocation within DBHS CoreKey FeaturesPrimary Function(s)
RRM1N-terminalCanonical RNA binding motifRNA binding
RRM2Adjacent to RRM1Noncanonical RNA binding motifRNA binding, Protein interaction nih.gov
NOPS DomainBetween RRM2 and Coiled-coilProtein-protein interaction domainProtein interaction, Dimerization nih.govnih.gov
Coiled-coil DomainC-terminalAlpha-helical coiled-coilDimerization, Subnuclear localization nih.govresearchgate.netnih.govnih.gov
Low-Complexity RegionsN- and C-termini (variable)Variable composition (e.g., Pro/Gln rich) oup.comoup.comcshl.edu, Predicted disorder uniprot.orgDiverse protein interactions, Functional modulation researchgate.nettandfonline.com

Secondary and Tertiary Structural Predictions and Elucidations

Structural studies, including X-ray crystallography of human and C. elegans DBHS proteins, have provided significant insights into the secondary and tertiary structure of this protein family. researchgate.netresearchgate.netnih.gov These studies reveal that the monomers of DBHS proteins fold to form a compact globular core from which antiparallel coiled-coils extend. researchgate.netresearchgate.net

Detailed structural analysis shows that the NOPS domain engages in specific interactions with the RRM2 domain of the partner subunit within the dimer. nih.govnih.gov This interaction forms a substantial interface crucial for dimerization and also influences the conformation of RRM2. nih.gov While RRM1 is typically a canonical RRM structure, the interactions with the NOPS domain contribute to atypical features observed in RRM2. nih.gov These structural elucidations provide a framework for understanding how the different domains within the DBHS core pack together and mediate interactions with RNA and other proteins. researchgate.netresearchgate.netnih.gov

Oligomerization States and Subunit Interactions

A defining characteristic of DBHS proteins, including Bj6, is their propensity to form obligate dimers. researchgate.netresearchgate.net Dimerization is mediated by extensive reciprocal interactions that occur across the RRM2, NOPS, and coiled-coil domains of the two subunits. researchgate.netresearchgate.nettandfonline.comnih.gov This widespread interaction surface suggests that dimerization is a highly stable and integral aspect of DBHS protein structure and function. tandfonline.com

DBHS proteins are capable of forming both homodimers (interactions between identical subunits) and heterodimers (interactions between different DBHS family members, e.g., human NONO and SFPQ). tandfonline.comnih.gov The coiled-coil domain is particularly important for mediating these dimerization events. nih.govresearchgate.nettandfonline.comnih.gov Furthermore, the coiled-coil domain can also facilitate the formation of higher-order oligomeric complexes or promote a phenomenon termed "functional aggregation," which is thought to be important for the assembly and stability of subnuclear structures like paraspeckles. researchgate.nettandfonline.comnih.gov Oligomerization is considered a dynamic process, allowing DBHS proteins to potentially switch interaction partners depending on cellular context. tandfonline.com

Molecular Functions and Mechanistic Principles of Bj6 Protein Action

RNA Binding Specificity and Dynamics

Bj6 protein is characterized as an RNA-binding protein, containing conserved RNA recognition motifs (RNP 1 and RNP 2) in its sequence. string-db.org This structural feature is indicative of its capacity to interact directly with RNA molecules. The protein's involvement in processes like pre-mRNA splicing and mRNA export suggests a degree of specificity in its RNA binding interactions. uniprot.org

Recognition of Specific RNA Sequences and Structures

Research indicates that Bj6 influences the splicing and export of specific mRNAs, implying that it recognizes particular RNA sequences or structures. uniprot.org While the precise consensus sequences or structural motifs bound by Bj6 have not been explicitly detailed in the provided search results, its role in regulating the processing of defined mRNA subsets strongly supports a mechanism involving specific RNA target recognition. The presence of RNP domains further reinforces its ability to engage with RNA in a sequence- or structure-dependent manner. string-db.org

Kinetics and Thermodynamics of RNA Interaction

Detailed quantitative data regarding the kinetics (rates of binding and dissociation) and thermodynamics (binding affinity, enthalpy, entropy changes) of this compound interaction with its RNA targets were not available in the provided search results. Further research employing techniques such as surface plasmon resonance, isothermal titration calorimetry, or fluorescence anisotropy would be necessary to elucidate the quantitative aspects of Bj6-RNA binding dynamics.

Regulation of Gene Transcription

This compound is implicated in the regulation of gene transcription. uniprot.org Its localization within the nucleus uniprot.orgstring-db.org and presence in transcriptionally active puffs on polytene chromosomes in Drosophila strongly suggest a direct or indirect role in the transcriptional process. alliancegenome.org

Direct Involvement in RNA Polymerase II-Mediated Transcription

This compound is predicted to be involved in the regulation of DNA-templated transcription. alliancegenome.org While its presence at transcriptionally active sites on chromosomes has been observed alliancegenome.org, the precise molecular mechanisms by which Bj6 directly interacts with or influences RNA Polymerase II (Pol II)-mediated transcription initiation or re-initiation are not detailed in the provided information. Its role in RNA processing, which is often coupled with transcription, suggests a potential link, but specific evidence of direct Pol II interaction or modulation of its activity is not available.

Interaction with Chromatin and Nuclear Matrix Components

This compound is a nuclear protein uniprot.orgstring-db.org and has been found to be enriched in a nuclear matrix-pore complex-lamina fraction, suggesting an association with the nuclear scaffold. alliancegenome.org Its localization to specific sites on polytene chromosomes indicates interaction with chromatin. alliancegenome.org One result mentions "this compound" in the context of elution fractions and interaction with chromatin uniprot.org, providing some experimental evidence for this association. These interactions with chromatin and potentially the nuclear matrix may play a role in targeting Bj6 to specific genomic loci or organizing transcriptional machinery.

Orchestration of Pre-mRNA Splicing

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where introns are removed from pre-mRNA transcripts, and exons are ligated to form mature mRNA. ucdenver.edu This process is catalyzed by the spliceosome, a dynamic macromolecular complex composed of small nuclear ribonucleoprotein particles (snRNPs) and numerous non-snRNP proteins. the-scientist.comelifesciences.orgfrontiersin.org this compound is implicated in the intricate orchestration of this process.

Participation in Constitutive Splicing Events

Constitutive splicing involves the removal of introns and ligation of exons in a fixed order, essential for the production of a standard mRNA transcript. ucdenver.eduresearchgate.net While research often highlights proteins involved in the regulation of alternative splicing, the involvement of proteins like Bj6 in the fundamental machinery of constitutive splicing is also crucial. Although specific detailed research findings solely on Bj6's role in constitutive splicing are not extensively delineated in the provided search results, its general function in pre-mRNA splicing ontosight.ai suggests its participation in the core spliceosomal activity that handles both constitutive and alternative events. Constitutive splicing occurs exclusively at exon-intron boundaries. researchgate.net

Regulation of Alternative Splicing Pathways

Alternative splicing is a key mechanism that allows a single gene to produce multiple distinct mRNA isoforms, significantly expanding the protein diversity encoded by a genome. ucdenver.eduthe-scientist.comwikipedia.org This process involves the selective inclusion or exclusion of certain exons. the-scientist.comwikipedia.org Research has specifically highlighted the importance of this compound in the regulation of alternative splicing. ontosight.ai As a member of the DBHS family, known for involvement in RNA-binding and splicing activities, Bj6 influences the splicing of specific mRNAs. ontosight.ai The precise mechanisms by which Bj6 regulates alternative splicing can involve interactions with cis-acting regulatory elements on the pre-mRNA or with other trans-acting protein factors that promote or repress exon inclusion or exclusion. the-scientist.com

Integration into Spliceosomal Complexes

The spliceosome is a highly intricate molecular machine that assembles on pre-mRNA substrates in a stepwise manner. the-scientist.comelifesciences.orgfrontiersin.org It undergoes significant conformational rearrangements during the splicing cycle. elifesciences.org Proteins involved in splicing function by integrating into these dynamic complexes. While the provided information confirms Bj6's role in pre-mRNA splicing ontosight.ai, the specific details of its integration into spliceosomal complexes require further investigation based on the search results. However, given its function in splicing and its homology to human splicing factors like PSF and p54nrb nih.gov, it is highly probable that Bj6 associates with spliceosomal components at certain stages of the splicing process. The spliceosome is composed of snRNPs (U1, U2, U4, U5, and U6) and numerous non-snRNP proteins, with the complexity increasing in metazoans. frontiersin.org

Other Nucleic Acid Interactions (e.g., DNA binding, if distinct from transcriptional regulation)

Beyond its roles in RNA processing, there is evidence suggesting that this compound can also interact with DNA. A study in Drosophila melanogaster demonstrated the binding of this compound to DNA, specifically within a chromosomal segment upstream of the Sgs-4 gene. nih.gov This DNA binding was detected at developmentally active puffs on salivary gland chromosomes. nih.gov The binding occurred within a range of 2.5 kb DNA upstream of the Sgs-4 gene. nih.gov This DNA binding activity appears distinct from its direct role in pre-mRNA splicing and mRNA export, suggesting a potential involvement in transcriptional regulation or chromatin structure, although the search results primarily categorize it under DNA-Binding Proteins in this context. nih.gov

Role in Ribonucleoprotein (RNP) Complex Assembly and Dynamics

Ribonucleoprotein (RNP) complexes are fundamental cellular entities composed of both RNA and protein molecules, involved in a wide range of cellular processes, including splicing, mRNA transport, and translation. genscript.cominnovativegenomics.org Given this compound's established roles in pre-mRNA splicing and mRNA export, both of which occur within the context of RNP complexes (e.g., spliceosomes are large RNP complexes the-scientist.comelifesciences.orgfrontiersin.org, and mRNA is exported as an mRNP mdpi.com), it is highly likely that Bj6 is involved in the assembly, composition, or dynamics of various RNP complexes. Its interaction with other factors involved in RNA processing ontosight.ai further supports its role in forming functional RNP assemblies. The precise nature of the RNP complexes Bj6 associates with, beyond its implied presence in splicing and export machinery, would require further specific investigation.

Cellular Localization and Trafficking of Bj6 Protein

Constitutive Subcellular Compartmentalization

Under normal cellular conditions, the Bj6 protein resides within specific compartments of the nucleus, highlighting its integral role in nuclear architecture and function.

The this compound is an abundant nuclear protein. mdpi.comresearchgate.net It is distributed throughout the nucleoplasm, the substance filling the nucleus, often in a distinct speckled or punctate pattern. Current time information in Ikwuano, NG.uniprot.org This distribution is not uniform; the protein concentrates at sites of active transcription, such as the puffs on polytene chromosomes in Drosophila. Current time information in Ikwuano, NG. Immunohistochemical staining has shown that Bj6 is localized to the nuclei of cells in many neural and non-neural tissues at various stages of the life cycle. nih.gov

Bj6/nonA is a key component of several types of nuclear bodies, which are dynamic, non-membrane-bound structures involved in various aspects of gene expression.

Paraspeckles: As a member of the DBHS protein family, Bj6/nonA is associated with paraspeckles. researchgate.netnih.govresearchgate.net Its human homologs, NONO, SFPQ, and PSPC1, are core components of these bodies, which are involved in the nuclear retention of certain RNAs. researchgate.netgenecards.orgoup.comjci.org DBHS proteins, including Bj6/nonA, are essential for the formation and integrity of paraspeckles. jci.org

Nuclear Speckles: Bj6/nonA is also found in nuclear speckles, which are enriched in pre-mRNA splicing factors. researchgate.netpnas.org In Drosophila, it specifically co-localizes with a type of nuclear speckle known as omega speckles, which contain the hsrω non-coding RNA and play a role in storing RNA-processing proteins. biorxiv.orgresearchgate.net

Nucleolus: While the primary localization is within the nucleoplasm and specific speckles, the human homolog PSPC1 has been shown to shuttle between paraspeckles and the nucleolus, a key site for ribosome biogenesis. bioscientifica.comjneurosci.org This suggests a potential, though perhaps transient, association of DBHS family proteins with the nucleolus. biologists.com

Nuclear BodyAssociation with Bj6/nonAPrimary Function of the Nuclear Body
ParaspecklesCore ComponentNuclear retention of A-to-I edited RNA, gene regulation. researchgate.netnih.gov
Nuclear Speckles (Omega Speckles)ComponentStorage/assembly of splicing factors, RNA processing. pnas.orgbiorxiv.orgresearchgate.net
NucleolusTransient (inferred from homologs)Ribosome biogenesis, protein sequestration. bioscientifica.comjneurosci.org

The spliceosome is the molecular machine responsible for removing introns from pre-mRNA. The Bj6/nonA protein is a component of both the precatalytic and the catalytic step 2 spliceosome, indicating its involvement throughout the splicing process. bioscientifica.comuzh.chuniprot.org Its human homologs, SFPQ and NONO, are known to associate with the U5 snRNA early in spliceosome formation. jci.org Although not considered essential for the core assembly of the spliceosome, DBHS proteins play a significant role in co-transcriptional and alternative splicing. jci.orgnih.gov

Association with Specific Nuclear Bodies (e.g., Paraspeckles, Nuclear Speckles, Nucleolus)

Dynamic Relocalization in Response to Cellular Signals

The subcellular location of the this compound is not static. It changes in response to developmental cues and cellular stimuli. A prominent example of this is its relocalization during early Drosophila embryogenesis. The protein is maternally supplied and remains in the cytoplasm during the initial nuclear divisions. Current time information in Ikwuano, NG.biologists.com However, starting from nuclear cycle 13 and becoming widespread by cycle 14, the protein actively moves into the nucleus. Current time information in Ikwuano, NG. This nuclear accumulation coincides with the onset of zygotic transcription in the embryo, suggesting that its nuclear function is required at this specific developmental stage. Current time information in Ikwuano, NG. Furthermore, high-resolution microscopy of living embryos has revealed that the distribution of Bj6 within the nucleus is also dynamic, with the pattern of localized sites changing over time. Current time information in Ikwuano, NG. In mouse liver cells, the human homolog NONO shows dramatic changes in its subnuclear localization in response to feeding, accumulating in speckle-like structures. nih.gov

Mechanisms Governing Nuclear Import and Export of this compound

The movement of proteins into and out of the nucleus is a tightly regulated process mediated by specific transport signals and machinery.

Nuclear Import: The import of proteins into the nucleus is typically mediated by a nuclear localization signal (NLS), a specific amino acid sequence recognized by importin proteins. uniprot.orgwikipedia.orgyoutube.com While the NLS for Drosophila Bj6/nonA has not been definitively mapped, its human homologs, NONO and SFPQ, possess a C-terminal NLS. mdpi.comresearchgate.netoup.comnih.gov For instance, the NLS of SFPQ has been identified as residues 700-707. biorxiv.org It is highly probable that Bj6/nonA contains a homologous C-terminal NLS that directs its import into the nucleus. Damage to this C-terminal NLS in human NONO has been shown to impair its function. researchgate.netresearchgate.net The import process involves the binding of importins to the NLS, followed by translocation through the nuclear pore complex, a process regulated by the Ran GTPase cycle. wikipedia.orgyoutube.com

Regulation of Bj6 Protein Activity and Expression

Transcriptional and Post-Transcriptional Control of nonA Gene Expression

The expression of the nonA gene is governed by a combination of transcriptional and post-transcriptional mechanisms.

Transcriptional Control: The regulation of nonA transcription involves specific DNA regulatory elements and interactions with transcription factors. Studies have shown that a genomic fragment containing approximately 2 kilobases of the 5' flanking region of the nonA gene is sufficient to rescue mutant phenotypes, indicating that this region contains the essential cis-regulatory elements for its expression. researchgate.net The nonA gene is located in close proximity to the lethal gene l(1)i19, situated less than 350 base pairs upstream, which may suggest coordinated regulation. researchgate.net

In the context of circadian biology, the Bj6 protein (NonA) is associated with the core clock transcription factor complex, CLOCK/CYCLE (CLK/CYC). nih.gov This association suggests that NonA is involved in the positive regulation of gene expression, including its target, complexin (cpx). nih.gov Furthermore, the binding of the NonA protein to specific transcriptionally active sites on polytene chromosomes, known as puffs, is dependent on the presence of enhancer regions of other genes, highlighting its role in maintaining an active chromatin state. biologists.com

Post-Transcriptional Control: Post-transcriptional regulation is crucial for modulating the levels of many Drosophila proteins, including those involved in the circadian clock. embopress.orgmdpi.com While some studies suggest post-transcriptional mechanisms are not essential for the initial patterning of gap genes in the embryo, they are necessary for the proper control of protein concentrations. mdpi.complos.org

For the nonA gene product, post-transcriptional control appears to be a significant regulatory layer. Research using RNA interference to silence nonA in Drosophila S2 cells has shown that while transcription and splicing are unaffected, the intranuclear mobility of messenger RNP (mRNP) particles is reduced. nih.gov This indicates that the this compound facilitates the movement of mRNA-protein complexes within the nucleus, a critical step in mRNA biogenesis. nih.gov This function is tied to its ability to form a complex with the nuclear export factor NXF1 in an RNA-dependent manner. nih.gov The human homologs of Bj6, such as NONO and SFPQ, are well-recognized as splicing factors that interact with the C-terminal domain of RNA Polymerase II, physically linking transcription to pre-mRNA processing. oup.com

Post-Translational Modifications

Post-translational modifications (PTMs) are covalent chemical alterations to a protein after its synthesis, which can dramatically alter its activity, localization, and stability. nih.govthermofisher.comabcam.com The function of the this compound and its mammalian homologs is extensively regulated by a variety of PTMs.

Phosphorylation is a key reversible modification that regulates the function of many nuclear proteins. abcam.com The mammalian homolog of Bj6, p54nrb/NONO, is a known phosphoprotein. ashpublications.org In vitro studies have demonstrated that phosphorylation of p54nrb by the CDK1/cyclin B1 kinase complex at the threonine 15 residue inhibits its ability to bind to 5' splice site RNA sequences. cdnsciencepub.com This suggests that cell cycle-dependent phosphorylation can modulate its role in mRNA splicing. cdnsciencepub.com However, this modification does not appear to affect its interaction with other RNA molecules, such as the non-coding Neat1 RNA. cdnsciencepub.com

Furthermore, tyrosine phosphorylation of DBHS proteins has been observed. oup.com In certain cancer cells, the ALK fusion protein can phosphorylate the related DBHS protein PSF, leading to its delocalization from the nucleus to the cytoplasm. ashpublications.org For the DBHS protein SFPQ, phosphorylation by Protein Kinase C has been shown to inhibit its binding to RNA while stimulating its association with DNA. oup.com These findings underscore the critical role of phosphorylation in dictating the nucleic acid binding preferences and subcellular localization of the DBHS protein family.

Ubiquitination, the process of attaching ubiquitin molecules to a substrate protein, can signal for its degradation by the proteasome or serve non-degradative regulatory roles. abcam.com The stability of the human Bj6 homolog, NONO, is regulated by the ubiquitin-proteasome system. researchgate.net

The E3 ubiquitin ligase RNF8 mediates the ubiquitination and subsequent degradation of NONO in response to UV-induced DNA damage. oup.comoup.com This degradation is a crucial step for the proper termination of the ATR-CHK1 DNA damage checkpoint signaling pathway. oup.com Lysine residues at positions 198 and 371 of NONO have been identified as sites for ubiquitin conjugation, although other sites are likely involved as well. oup.comoup.com

The ubiquitination of NONO is a reversible process. The deubiquitinating enzyme (DUB) USP11 has been shown to interact with NONO and remove poly-ubiquitin chains, thereby protecting it from proteasomal degradation. researchgate.net This stabilization of NONO by USP11 has been linked to the proliferation of melanoma cells. researchgate.net In addition to degradation signals, NONO can also undergo K63-linked ubiquitination by the E3 ligase TRIM25, a type of modification that typically regulates protein function and interaction rather than degradation, and may be involved in modulating its splicing activity.

While phosphorylation and ubiquitination are well-documented PTMs for the Bj6/NONO protein family, other modifications such as methylation and acetylation are also known to be critical for regulating the function of nuclear proteins. nih.govcreative-proteomics.com These modifications can alter protein-protein interactions, protein stability, and interactions with nucleic acids. creative-proteomics.com Although specific sites of methylation or acetylation on Bj6 or NONO are not extensively characterized in the available literature, the functional importance of these modifications on interacting proteins is established. mdpi.com Given the role of Bj6/NONO in chromatin-associated processes and RNA metabolism, it is plausible that its function is also modulated by these PTMs, an area that warrants further investigation.

Table 1: Post-Translational Modifications of the Human Bj6 Homolog (NONO/p54nrb)
ModificationEnzyme(s)Site(s)Functional ImpactReference(s)
PhosphorylationCDK1/cyclin B1Threonine 15Inhibits binding to 5' splice site RNA. cdnsciencepub.com
PhosphorylationProtein Kinase C (on related SFPQ)Not specifiedInhibits RNA binding, stimulates DNA binding. oup.com
Tyrosine PhosphorylationNot specified (ALK in related context)Not specified (Y293 on related PSF)Associated with response to signaling pathways and potential subcellular delocalization. oup.comashpublications.org
Ubiquitination (Degradation)RNF8 (E3 Ligase)Lysine 198, Lysine 371, and othersPromotes proteasomal degradation following UV damage to terminate checkpoint signaling. oup.comoup.com
DeubiquitinationUSP11 (Deubiquitinase)Not specifiedRemoves ubiquitin chains, stabilizing NONO protein levels. researchgate.net
Ubiquitination (Non-degradative)TRIM25 (E3 Ligase)Not specified (K63-linked)Regulates the splicing function of NONO.

Ubiquitination and Proteasomal Degradation Pathways

Protein-Protein Interaction Networks (Interactome)

The functions of Bj6/NONO are executed through a complex network of interactions with other proteins. These interactions are fundamental to its roles in transcription, RNA processing, and DNA repair.

DBHS family proteins are known to function as obligate dimers. researchgate.net Bj6/NONO forms both homodimers and heterodimers with other DBHS family members, such as SFPQ (PSF) and PSPC1. oup.com This dimerization is mediated by a conserved region that includes the NOPS (NONA and PSP1) domain and a coiled-coil motif, creating a stable platform for nucleic acid binding and interaction with other factors. researchgate.netnih.gov

A variety of techniques, including co-immunoprecipitation, affinity chromatography, and mass spectrometry, have identified a range of direct interacting partners for Bj6 and its homologs. ashpublications.orgpnas.org These partners provide insight into the diverse cellular pathways in which this protein family participates.

Formation and Functional Significance of Multi-protein Complexes

The this compound, a member of the Drosophila behavior, human splicing (DBHS) family, executes its functions predominantly through the formation of multi-protein complexes. ontosight.ai These protein assemblies are critical for a variety of cellular processes, particularly those involved in RNA metabolism. ontosight.ai The DBHS family, which also includes the human proteins PSPC1 (paraspeckle component 1), PSF (polypyrimidine tract-binding protein-associated splicing factor), and p54nrb/NONO (non-POU domain-containing octamer-binding protein), is characterized by a conserved DBHS domain that facilitates protein-protein interactions. nih.govresearchgate.net

Research has shown that DBHS proteins typically form obligate heterodimers. researchgate.net For instance, the human homologs of Bj6, NONO (p54nrb), and PSPC1 form a stable heterodimer that is an essential structural component of paraspeckles. researchgate.net Paraspeckles are ribonucleoprotein bodies in the interchromatin space of mammalian cell nuclei involved in regulating gene expression by sequestering specific mRNAs and proteins. Given that the Drosophila this compound is 42% identical to human p54nrb within the DBHS domain, it is understood to form analogous complexes in Drosophila. nih.gov

The formation of these complexes is mediated by specific binding sites and interaction domains within the polypeptide chains. pearson.com The core DBHS-containing region of these proteins includes two RNA-recognition motifs (RRMs), which allow the complex to bind RNA, and a NOPS (NONA/paraspeckle) domain that is crucial for dimerization. researchgate.net These interactions are primarily stabilized by non-covalent forces, such as hydrogen bonds and hydrophobic interactions, which allow for the dynamic assembly and disassembly required for regulatory functions. pearson.com

The functional significance of these Bj6-containing multi-protein complexes lies in their central role in post-transcriptional gene regulation. ontosight.ai By interacting with other splicing factors and RNA-binding proteins, these complexes influence the alternative splicing of pre-mRNAs, thereby generating multiple protein isoforms from a single gene. ontosight.ainih.gov Furthermore, they are implicated in mRNA export from the nucleus. ontosight.ai The integrity and proper formation of these complexes are essential for cellular homeostasis; dysfunction has been linked to developmental and behavioral defects in Drosophila. ontosight.ai

Table 1: Known and Inferred Interacting Partners of the Bj6/DBHS Protein Family

Interacting Protein Organism Complex Type Functional Significance Reference
PSPC1 Human Heterodimer with NONO Structural component of paraspeckles, RNA processing researchgate.net
PSF Human Heterodimer with p54nrb Pre-mRNA splicing nih.gov
p54nrb/NONO Human Heterodimer with PSPC1/PSF RNA processing, transcription, splicing nih.govresearchgate.net
RNA Drosophila/Human Protein-RNA Complex Target recognition for splicing and regulation ontosight.ai

Context-Specific Protein Interaction Dynamics

The interactions involving the this compound are not static; rather, they are highly dynamic and context-dependent. frontiersin.orgplos.org The composition and stability of multi-protein complexes can change in response to cellular signals, developmental stages, or environmental stimuli. frontiersin.orgwikipedia.org This dynamism allows a single protein like Bj6 to participate in distinct regulatory networks depending on the specific cellular context. embopress.org

The concept of a "context-specific" interactome is crucial for understanding Bj6's function. uni.lu For example, the protein interactions required for Bj6's role in the development of the visual system in Drosophila may differ from those required for its function in courtship song behavior. nih.gov The local environment of the protein, including its subcellular localization and the presence of other regulatory factors, dictates its binding partners at any given moment. wikipedia.orgwiley.com

Several factors can influence these interaction dynamics:

Post-Translational Modifications: Phosphorylation, ubiquitination, or other modifications of Bj6 or its partners can alter their conformation and affinity for each other, thus promoting or disrupting complex formation.

Cellular Localization: The sequestration of Bj6 or its partners in specific subcellular compartments, such as nuclear bodies like paraspeckles, concentrates the proteins and favors certain interactions while preventing others. researchgate.net

Expression Levels: The relative abundance of interacting partners can shift the equilibrium of complex formation. The expression of a specific adapter or scaffolding protein might be induced only under certain conditions, thereby enabling the formation of a new Bj6-containing complex. neb.com

The dynamic nature of these protein-protein interactions (PPIs) is fundamental to the cell's ability to respond and adapt. frontiersin.org For transient or weak interactions, which are common in signaling and regulation, methods like crosslinking mass spectrometry are often required to capture and identify the components of these context-specific assemblies. abcam.com Understanding these dynamics is key to elucidating how Bj6 contributes to diverse biological outcomes. plos.org

Biological Roles and Physiological Significance of Bj6 Protein

Developmental Biology in Drosophila melanogaster

The Bj6 protein is integral to multiple developmental processes in Drosophila melanogaster. Its absence or mutation leads to significant defects, highlighting its importance from embryogenesis through adulthood. ontosight.ainih.gov

The proper function of the nonA gene, which produces the this compound, is essential for a normal visual system in Drosophila. berkeley.edusdbonline.org Mutations in this gene can lead to defects in the fly's response to light, specifically affecting the "on" and "off" transient spikes in the electroretinogram, which measure the electrical activity of photoreceptor cells. nih.gov This demonstrates that Bj6 is necessary for the correct processing of visual signals within the fly's nervous system. nih.gov Studies involving mutagenesis of the protein's RNA-recognition motifs (RRMs) have confirmed that these domains are critical for normal vision. nih.gov

In addition to its role in vision, the this compound is a key regulator of male courtship behavior. scispace.com Male fruit flies perform a complex courtship song by vibrating their wings, and this behavior is crucial for mating. elifesciences.orgneurosciencenews.com The nonA gene product is required for the correct pattern and rhythm of this song. scispace.com Mutations in the nonA gene can result in abnormal courtship songs, which can impact the male's reproductive success. nih.gov This indicates a specialized role for Bj6 within the neural circuits that control this innate behavior. elifesciences.org

The influence of Bj6 extends to broader developmental processes beyond specific sensory and behavioral functions. The protein is expressed widely throughout embryonic development. nih.gov Its dysfunction has been associated with general developmental defects and, in some cases, reduced viability, suggesting a fundamental role in the fly's life cycle. ontosight.ainih.gov The protein is found in numerous "puffs" on the polytene chromosomes of larval salivary glands, which are sites of intense gene transcription, indicating its involvement in the regulation of gene expression during development. flybase.orgsdbonline.org

Table 2: Phenotypes Associated with nonA Gene Mutations in Drosophila
PhenotypeDescriptionReference
Visual DefectAbnormal electroretinogram, affecting on-off transients. nih.gov
Courtship Song AbnormalityAlterations in the pattern and rhythm of the male's wing vibration song. nih.govscispace.com
Reduced ViabilityCertain mutations can lead to decreased survival rates. nih.gov
Developmental DefectsDysfunction is linked to general abnormalities in development. ontosight.ai

Role in Courtship Song Regulation

Maintenance of Cellular RNA Homeostasis

At the molecular level, Bj6 is an RNA-binding protein that plays a critical part in maintaining the balance and proper processing of RNA within the cell, a concept known as RNA homeostasis. ontosight.ainih.govnih.gov As a member of the DBHS family, Bj6 is involved in essential RNA processing steps, including pre-mRNA splicing, a process that edits the initial RNA transcripts into their mature, functional form. ontosight.ai By influencing the splicing and export of specific messenger RNAs (mRNAs), Bj6 ensures that the correct protein-coding information is available for translation. ontosight.ai Dysfunction of this protein can disrupt this delicate balance, leading to the developmental and behavioral abnormalities observed in mutant flies. ontosight.ai

Response to Cellular Stress and Environmental Cues

Cells have evolved complex systems to respond to stressful conditions, such as DNA damage or the accumulation of misfolded proteins. nih.govebi.ac.uk These pathways, collectively known as the cellular stress response, are vital for maintaining cellular homeostasis and survival. nih.gov While direct studies on Bj6's role in stress response are limited, the functions of its human homologs, particularly NONO, provide significant insights. NONO is involved in the DNA damage response (DDR), a critical process for maintaining genome stability. mdpi.comfrontiersin.org Following cellular stress like that induced by UV damage, NONO participates in the repair of DNA double-strand breaks. mdpi.com The nucleolus also acts as a sensor for cellular stress, and in response to various stressors, it can sequester proteins like NONO, potentially to modulate the stress response and balance RNA metabolism. frontiersin.org This suggests that the DBHS protein family, including Bj6, likely plays a conserved role in mitigating cellular stress.

Mechanistic Implications in Cellular Pathophysiology

The study of Bj6 in Drosophila has broader implications for understanding human diseases. Bj6 shares significant structural and functional similarity with human proteins, most notably p54nrb (also called NONO) and PSF (also called SFPQ). ontosight.aiyeastgenome.orgnih.gov These proteins are all part of the conserved DBHS family, suggesting that the biological roles of Bj6 are likely mirrored in its human counterparts. ontosight.ai In humans, dysregulation of NONO and SFPQ has been linked to various pathological conditions, including neurological disorders and cancer. ontosight.ai For instance, NONO is involved in maintaining genomic stability, and its loss can impair the cell's ability to repair DNA damage, a hallmark of many cancers. mdpi.com Recent research also suggests a functional link between NONO and TDP-43, a protein whose aggregation is a key feature in neurodegenerative diseases like ALS. biorxiv.org Therefore, understanding the mechanisms of Bj6 function and dysfunction in the simpler genetic model of Drosophila provides a valuable foundation for investigating the role of its human homologs in complex diseases. ontosight.ainih.gov

Contribution to Developmental and Behavioral Abnormalities

In Drosophila melanogaster, the this compound, also known as Nona, is integral to normal development and behavior. ontosight.ai The gene that encodes it, no-on-transient A (nonA), is so named because its mutation affects vision and courtship song, indicating a critical role in the nervous system. oup.com Dysfunction of the this compound has been directly linked to both developmental defects and behavioral changes in these flies. ontosight.ai Research has shown that the NONA protein is involved in eye development and is required for normal visual and courtship behaviors. oup.comebi.ac.uk The protein is found associated with chromatin at numerous sites of intense RNA synthesis, known as puffs, on polytene chromosomes, suggesting a role in gene regulation that underpins these complex processes. biologists.com The striking similarity of Bj6 to human splicing factors led to the early hypothesis that its functions in the central nervous system are mediated through the regulation of pre-mRNA splicing, potentially affecting the isoforms of proteins like ion channels in specific neural tissues. oup.com

Aberrant Splicing-Related Disorders (via DBHS family homologs)

The this compound is a founding member of the DBHS (Drosophila behavior, human splicing) protein family, a name that itself highlights the link between the protein's observed effects in flies and the splicing process in humans. oup.com DBHS proteins are multifunctional nuclear factors involved in the regulation of gene expression, including constitutive and alternative splicing. ijisrt.comoup.com They are core components of spliceosomes, the cellular machinery responsible for removing introns from pre-mRNA. amegroups.org

While Bj6 is specific to Drosophila, its human homologs—SFPQ, NONO, and PSPC1—are deeply involved in RNA processing, and their dysregulation is implicated in disease. nih.govresearchgate.net For instance, misregulation of SFPQ is associated with pathological features like aberrant RNA splicing. researchgate.netmdpi.com These proteins can influence alternative splicing, a process that allows a single gene to code for multiple protein isoforms. ijisrt.com This function is critical, and errors can lead to disease. For example, in acute myeloid leukemia (AML), mutations and abnormal expression of splicing factors, including DBHS family members, are observed, potentially rewiring cellular pathways like apoptosis. amegroups.org Therefore, the study of Bj6 and its conserved DBHS domain provides a model for understanding how disruptions in splicing by its human homologs can contribute to a variety of disorders.

Table 1: Overview of Human DBHS Family Homologs and Splicing Function This table summarizes the key human homologs of the this compound and their established roles in RNA splicing.

HomologAlternative NamesCore Function in RNA ProcessingAssociated Pathologies
NONO p54nrb, NMT55Involved in pre-mRNA splicing, transcriptional regulation, and RNA metabolism. ijisrt.comthno.orgVarious cancers (prostate, breast, glioblastoma), neointima formation. ijisrt.comresearchgate.netuib.no
SFPQ PSFRegulates alternative splicing of pre-mRNAs, such as MAPT (tau). nih.govNeurodegenerative diseases, various cancers (prostate, renal). nih.govresearchgate.netmdpi.com
PSPC1 PSP1Component of paraspeckles, which regulate RNA processing and nuclear retention. mdpi.comthno.orgGlioblastoma (in association with NONO). thno.orguib.no

Mechanistic Basis for Cellular Malignancy Associations (via DBHS family homologs)

The human homologs of Bj6, particularly NONO and SFPQ, are increasingly recognized for their roles in the pathophysiology of cancer. nih.gov These DBHS proteins act as multifunctional scaffolds, interacting with DNA, RNA, and a host of other proteins to regulate gene expression, DNA repair, and cell proliferation—processes universally dysregulated in cancer. ijisrt.comoup.com

The mechanisms linking DBHS proteins to malignancy are varied:

Oncogenic Fusion Genes : In Xp11.2 translocation renal cell carcinoma, the NONO and SFPQ genes are known to form fusion genes with the TFE3 transcription factor gene. nih.govfrontiersin.org These chimeric proteins are thought to drive cancer development, with the DBHS portion potentially influencing the nuclear localization and activity of the TFE3 oncogene. frontiersin.org

Aberrant Splicing of Cancer-Related Genes : In glioblastoma (GBM), NONO expression is elevated and correlates with poor patient survival. uib.no Mechanistically, NONO promotes GBM progression by controlling the splicing of specific pre-mRNAs, including those for GPX1 and CCN1. uib.no Knockdown of NONO leads to intron retention in these genes, impairing tumor growth and redox homeostasis. thno.orguib.no

Transcriptional Regulation : The NONO protein is implicated in the progression of breast and prostate cancer. ijisrt.commdpi.com It can interact with and stabilize proteins like Sterol regulatory-element binding proteins (SREBPs), which in turn activate genes involved in fatty acid and cholesterol biosynthesis, processes vital for rapidly proliferating cancer cells. ijisrt.com

Interaction with Oncogenic Proteins : NONO can interact with the oncogenic protein PIN1, which stabilizes NONO and contributes to breast cancer cell proliferation, migration, and invasion. ijisrt.com

Table 2: Association of DBHS Homologs with Cellular Malignancies This table details the involvement of this compound homologs in various cancers and the underlying molecular mechanisms.

HomologAssociated Cancer TypeMechanistic Role
NONO Glioblastoma (GBM)Promotes tumorigenesis by regulating splicing of GPX1 and CCN1 pre-mRNAs. uib.no
NONO Breast CancerInteracts with PIN1 and SREBPs to promote proliferation, migration, and altered metabolism. ijisrt.com
NONO Prostate CancerPromotes cancer progression by regulating cancer-specific splicing events. mdpi.com
NONO/SFPQ Xp11.2 Renal Cell CarcinomaForm oncogenic fusion genes with the TFE3 transcription factor. nih.govfrontiersin.org

Role in Neointima Formation (via human NONO homolog)

Beyond cancer, the human homolog NONO plays a critical role in vascular pathology, specifically in the process of neointima formation, which is a key event in atherosclerosis and restenosis after vascular injury. researchgate.netresearchgate.net Studies have demonstrated that NONO expression is significantly increased in the vascular smooth muscle cells (VSMCs) of human coronary atherosclerotic lesions and in the arteries of mice after vascular injury. researchgate.netresearchgate.net

The functional importance of NONO in this context was confirmed using gene knockout studies. researchgate.netnih.gov Mice deficient in the NONO gene exhibited a significant reduction in neointima thickness after carotid artery ligation compared to control mice. researchgate.netresearchgate.net The underlying mechanism involves the direct regulation of VSMC behavior. NONO deficiency was shown to decrease the proliferation and migration of VSMCs, which are the primary cellular events driving neointimal growth. researchgate.netresearchgate.net Further investigation suggested that NONO exerts its effects by interacting with the Extracellular signal-regulated kinase (Erk) 1/2 signaling pathway, a key cascade that controls cell growth and proliferation. researchgate.net These findings establish that the NONO protein is a key regulator of the pathological processes mediated by VSMCs following vascular injury. researchgate.netnih.gov

Table 3: Research Findings on NONO's Role in Neointima Formation This table summarizes key experimental findings regarding the function of the NONO protein in vascular injury and repair.

Experimental ModelKey ObservationImplied MechanismReference
Human coronary arteriesIncreased NONO expression in atherosclerotic lesions.NONO is upregulated in vascular disease. researchgate.netresearchgate.net
Mouse carotid artery ligationNONO gene knockout reduces neointima thickness.NONO is required for neointima formation. researchgate.netresearchgate.net
Cultured Vascular Smooth Muscle Cells (VSMCs)NONO deficiency decreases VSMC proliferation and migration.NONO directly promotes pro-atherogenic cellular behaviors. researchgate.netresearchgate.net
Cultured Vascular Smooth Muscle Cells (VSMCs)NONO interacts with Erk1/2 and affects its activation.NONO's function is mediated through the Erk signaling cascade. researchgate.net

Advanced Methodological Approaches in Bj6 Protein Research

Molecular Genetic and Gene Editing Techniques

Genetic manipulation is a cornerstone of functional protein analysis, allowing researchers to study the effects of gene alteration or silencing on cellular and organismal physiology.

Targeted Mutagenesis and Gene Knockout in Model Organisms (e.g., Drosophila)

To understand the in vivo function of the Bj6 protein, researchers often turn to model organisms like the fruit fly, Drosophila melanogaster. Targeted mutagenesis allows for the creation of specific mutations in the Bj6 gene, enabling the study of how particular amino acid changes affect the protein's function. Gene knockout, the complete inactivation of the Bj6 gene, is instrumental in revealing the protein's essential roles during development and in various physiological processes. The creation of mutant libraries can be achieved through methods like chemical mutagenesis or via the polymerase chain reaction (PCR). nih.gov

Technique Description Exemplary Application to this compound Research
Targeted Mutagenesis Introduction of specific nucleotide changes into the Bj6 gene to alter the amino acid sequence of the this compound.Investigating the importance of a predicted functional domain in the this compound by mutating key residues and observing the resulting phenotype in Drosophila.
Gene Knockout Complete and permanent inactivation of the Bj6 gene in the Drosophila genome.Determining the essentiality of the this compound for viability, development, or specific cellular processes by observing the phenotype of flies lacking a functional Bj6 gene.

RNA Interference (RNAi) and CRISPR/Cas9 for Gene Silencing

For more controlled and often temporary silencing of Bj6 gene expression, RNA interference (RNAi) is a powerful tool. This technique uses small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the Bj6 mRNA, leading to its degradation and a reduction in this compound levels.

A more recent and revolutionary gene-editing technology is the CRISPR/Cas9 system. longdom.org This system allows for precise and efficient modification of the Bj6 gene at the DNA level. longdom.org It can be used to create knockouts, introduce specific mutations, or even modulate the expression of the Bj6 gene, offering a high degree of versatility in studying its function.

Method Mechanism of Action Application in this compound Studies
RNA Interference (RNAi) Post-transcriptional gene silencing where double-stranded RNA molecules trigger the degradation of complementary mRNA.Temporarily reducing this compound levels in specific tissues or at specific developmental stages in Drosophila to study its role in a time- and location-dependent manner.
CRISPR/Cas9 A gene-editing tool that uses a guide RNA to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break, leading to gene disruption or modification.Creating precise deletions or insertions in the Bj6 gene to generate knockout cell lines or model organisms, or to introduce specific mutations to study their functional consequences.

Reporter Gene Assays for Transcriptional and Splicing Activity

To investigate the regulatory elements that control the expression of the Bj6 gene, reporter gene assays are employed. In these assays, the promoter or other regulatory regions of the Bj6 gene are cloned upstream of a reporter gene, such as that for luciferase or green fluorescent protein (GFP). The expression of the reporter gene then provides a quantifiable measure of the transcriptional activity of the Bj6 gene's regulatory elements under different conditions. These assays can also be adapted to study the splicing of the Bj6 pre-mRNA by monitoring the expression of different splice isoforms.

Biochemical and Biophysical Characterization

Understanding the molecular mechanisms of this compound function requires its isolation and characterization using biochemical and biophysical methods.

Recombinant Protein Expression and Purification Strategies

To obtain large quantities of pure this compound for in vitro studies, recombinant protein expression is the method of choice. The Bj6 gene is cloned into an expression vector, which is then introduced into a host organism, typically Escherichia coli or insect cells. rcsb.org The host organism then produces the this compound, which can be purified using a variety of chromatography techniques. Affinity chromatography, where the recombinant protein is engineered to have a tag that binds to a specific resin, is a common and efficient purification method. The purity of the protein is often assessed by techniques like SDS-PAGE. plos.org

Expression System Advantages Considerations for this compound
Escherichia coli Rapid growth, high yield, low cost.May not perform post-translational modifications that are present in the native this compound.
Insect Cells (e.g., Sf9) Capable of more complex post-translational modifications, better for soluble expression of complex proteins.More time-consuming and expensive than E. coli expression.
Yeast (e.g., Saccharomyces cerevisiae) Eukaryotic system with post-translational modifications, cost-effective.May have different glycosylation patterns than mammalian cells.

Protein-RNA Interaction Assays (e.g., Electrophoretic Mobility Shift Assay (EMSA), Cross-linking Immunoprecipitation (CLIP))

Many proteins function through their interaction with RNA molecules. To investigate whether the this compound binds to RNA, and to identify its RNA targets, several assays can be used. The Electrophoretic Mobility Shift Assay (EMSA) is an in vitro technique where a purified this compound is incubated with a labeled RNA probe. If the protein binds to the RNA, the complex will migrate more slowly through a non-denaturing gel, causing a "shift" in the band's position.

For identifying the in vivo RNA targets of the this compound, Cross-linking Immunoprecipitation (CLIP) is a powerful technique. In CLIP, cells are treated with UV light to cross-link proteins to the RNA molecules they are bound to. The this compound is then immunoprecipitated, and the associated RNA fragments are sequenced to identify the specific RNA molecules that interact with the this compound within the cell.

Assay Principle Information Gained about this compound
Electrophoretic Mobility Shift Assay (EMSA) In vitro detection of protein-RNA complexes based on their altered mobility in a non-denaturing gel.Confirms direct binding of this compound to a specific RNA sequence and allows for the determination of binding affinity.
Cross-linking Immunoprecipitation (CLIP) In vivo identification of RNA molecules bound by a specific protein, involving UV cross-linking, immunoprecipitation, and RNA sequencing.Provides a comprehensive, transcriptome-wide map of the RNA molecules that the this compound interacts with inside the cell.

Mass Spectrometry-Based Proteomics for PTM Analysis and Interaction Identification

Mass spectrometry (MS) is a cornerstone analytical technique in proteomics for the comprehensive study of proteins. aston.ac.uk It enables the determination of molecular weight, characterization of structure, and quantification of abundance for ionized molecules in the gas phase. aston.ac.uk In the context of the this compound, MS-based approaches are invaluable for elucidating its post-translational modifications (PTMs) and identifying its interaction partners, which are critical for understanding its function.

Post-translational modifications are covalent processing events that alter the properties of a protein after translation and can dramatically amplify its functional diversity. creative-proteomics.comyoutube.com MS has become the primary method for PTM research, capable of identifying modifications and pinpointing their exact location on the protein sequence. creative-proteomics.com The general workflow for PTM analysis involves the enzymatic digestion of the target protein (e.g., with trypsin), followed by strategies to enrich the modified peptides. nih.gov This enrichment is crucial for reducing sample complexity and increasing the detection of often low-abundance PTMs. aston.ac.uk Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can accurately measure the mass of peptides, revealing mass shifts that correspond to specific modifications. creative-proteomics.com Fragmentation of the peptide within the mass spectrometer provides sequence information, allowing for the precise localization of the PTM. nih.gov

Beyond PTMs, mass spectrometry is also a powerful tool for identifying protein-protein interactions. In a typical experiment to find Bj6's binding partners, a "bait" version of this compound would be used to "pull down" interacting proteins from a cell lysate. These interacting proteins are then identified using mass spectrometry. This approach can reveal the components of protein complexes and pathways in which Bj6 participates.

Key PTMs that could be investigated on the this compound using mass spectrometry are detailed in the table below.

PTM TypeTarget Amino Acid(s)Mass Shift (Da)Potential Function
PhosphorylationSer, Thr, Tyr, His, Arg, Lys, Asp, Cys, Glu+79.9663Regulating protein activity, stability, and cellular signaling. creative-proteomics.com
AcetylationLys, Ser, Thr, N-terminus+42.0105Influencing protein folding, gene transcription, and stability. creative-proteomics.com
UbiquitinationLys, N-terminus, Cys, Ser, Thr+114.043Targeting proteins for degradation, regulating trafficking and enzyme activity. creative-proteomics.com
GlycosylationAsn, Arg (N-linked); Ser, Thr, Tyr (O-linked)Variable (e.g., +203.0793 for HexNAc)Affecting protein folding, function, and localization. creative-proteomics.com
MethylationLys, Arg+14.0157 (mono)Modulating gene expression and protein-protein interactions. proteomics.com

Spectroscopic Techniques for Conformational Studies (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic techniques are essential for investigating the conformational properties of proteins like Bj6. Circular Dichroism (CD) and fluorescence spectroscopy are particularly powerful for analyzing protein structure and stability in solution. nih.govjascoinc.com

Circular Dichroism (CD) Spectroscopy is a valuable method for analyzing the secondary structure and folding of purified proteins. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a protein. The resulting CD spectrum in the "far-UV" region (typically 190-250 nm) provides a signature of the protein's secondary structure content (i.e., the proportion of α-helices, β-sheets, and random coils). nih.gov For the this compound, CD could be used to confirm its structural integrity after purification and to study how its conformation changes in response to different conditions, such as pH, temperature, or the binding of interaction partners. nih.gov

Fluorescence Spectroscopy provides complementary information about a protein's tertiary structure and local environment. jascoinc.com This technique often utilizes the intrinsic fluorescence of aromatic amino acids, particularly tryptophan, which acts as a sensitive probe of the protein's conformation. nih.gov Changes in the protein's structure can alter the local environment of tryptophan residues, leading to shifts in the wavelength and intensity of the emitted fluorescence. plos.org This can be used to monitor conformational changes during protein folding, unfolding, or ligand binding. nih.gov

Together, these techniques offer a robust approach to studying the conformational dynamics of the this compound.

TechniquePrimary Information ObtainedApplication for this compound Research
Circular Dichroism (CD)Secondary structure content (α-helix, β-sheet). nih.govAssessing folding, stability, and conformational changes.
Fluorescence SpectroscopyTertiary structure and local environment of aromatic residues. jascoinc.comMonitoring ligand binding, protein-protein interactions, and unfolding.

Structural Biology Methodologies

Determining the three-dimensional (3D) structure of a protein is fundamental to understanding its function at a molecular level. nih.govrsc.org The primary methods for this are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM).

X-ray Crystallography for Atomic Resolution Structures

X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structures of proteins and other biological macromolecules. nih.govjic.ac.uk The method relies on the ability to grow well-ordered crystals of the purified protein. jic.ac.uk When a beam of X-rays is directed at the crystal, the electrons in the protein molecules diffract the X-rays, producing a unique diffraction pattern of spots. rsc.orgwikipedia.org

By measuring the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the molecule. jic.ac.uk A detailed atomic model of the protein is then built into this map and refined to best fit the experimental data. This process can reveal the precise arrangement of atoms within the protein, providing critical insights into its function, active sites, and potential interactions with other molecules. jic.ac.uk For the this compound, a high-resolution crystal structure would serve as a blueprint for understanding its molecular mechanisms.

StepDescriptionKey Challenge
Protein Purification & CrystallizationA highly purified and concentrated protein solution is mixed with chemical cocktails to induce the formation of an ordered crystal lattice. jic.ac.ukFinding the right conditions for crystal growth can be a major bottleneck. nih.gov
X-ray Diffraction Data CollectionThe crystal is exposed to an intense X-ray beam, and the resulting diffraction pattern is recorded by a detector. wikipedia.orgObtaining crystals that diffract to a high resolution.
Structure Solution & RefinementThe diffraction data is processed to solve the "phase problem" and generate an electron density map, into which an atomic model is built and refined. nhbs.comBuilding an accurate model and validating its quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a unique and powerful technique for determining the structure and, crucially, the dynamics of proteins in solution. wikipedia.orgduke.edu Unlike X-ray crystallography, which provides a static snapshot of a protein in a crystal lattice, NMR can study proteins in a more physiologically relevant solution state, revealing information about their flexibility, folding, and interactions. duke.eduazolifesciences.com

The technique is based on the quantum mechanical properties of atomic nuclei with a non-zero spin when placed in a strong magnetic field. wikipedia.org For protein NMR, samples are typically enriched with stable isotopes like ¹³C and ¹⁵N. wikipedia.org A series of multi-dimensional NMR experiments are performed to measure the distances and connections between different atoms in the protein, which are then used as constraints to calculate a family of structures consistent with the data. duke.edu This provides insights into the dynamic nature of the protein. While generally limited to smaller proteins (typically under ~70 kDa), NMR would be an excellent method to probe the solution structure and internal motions of the this compound or its individual domains. wikipedia.org

FeatureX-ray CrystallographyNMR Spectroscopy
Sample StateSolid (Crystal) jic.ac.ukLiquid (Solution) duke.edu
InformationStatic 3D structure at high resolution. rsc.org3D structure and dynamics (flexibility). wikipedia.org
Protein Size LimitNo theoretical upper limit, but crystallization is a challenge. wikipedia.orgGenerally limited to smaller, soluble proteins (<70 kDa). wikipedia.org
Key RequirementWell-diffracting crystals. nih.govSoluble, stable protein at high concentration. wikipedia.org

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for determining the structures of large, complex, or flexible macromolecules that are difficult to crystallize. umich.edu The method involves flash-freezing purified protein samples in a thin layer of non-crystalline (vitrified) ice, preserving them in a near-native state. umich.edu

A transmission electron microscope then images hundreds of thousands of these frozen particles from different angles. youtube.com Sophisticated computer algorithms classify the 2D images and reconstruct them into a high-resolution 3D density map, into which an atomic model can be built. youtube.comthermofisher.com Cryo-EM is especially well-suited for studying large protein assemblies. Should the this compound be part of a larger molecular machine, cryo-EM would be the premier technique to visualize its structure within that complex.

StepDescription
Sample VitrificationA solution of the purified protein complex is applied to a grid and rapidly plunged into a cryogen (e.g., liquid ethane) to form vitrified ice. umich.edu
Image AcquisitionThe frozen-hydrated sample is imaged in a cryo-transmission electron microscope, capturing thousands of images of individual particles in various orientations. youtube.com
Image ProcessingComputational software is used to select particles, align them, and classify them into distinct 2D views. youtube.com
3D Reconstruction & ModelingThe 2D class averages are used to reconstruct a 3D density map of the molecule, which is then interpreted by building an atomic model. youtube.com

Cell Biological and Imaging Approaches

To understand the function of the this compound, it is essential to determine its location within the cell and how it interacts with other cellular components in its native context. bruker.com Various imaging techniques, from fluorescence microscopy to electron microscopy, are employed for this purpose.

Fluorescence microscopy, including widefield and confocal techniques, allows for the visualization of specific proteins within fixed or living cells. licorbio.com This is typically achieved by tagging the protein of interest, such as Bj6, with a fluorescent marker like Green Fluorescent Protein (GFP) or by using fluorescently labeled antibodies (immunofluorescence). These methods can reveal the subcellular localization of a protein, for instance, whether it resides in the nucleus, cytoplasm, or specific organelles. numberanalytics.com

For higher resolution imaging, super-resolution microscopy techniques can overcome the diffraction limit of light, allowing for visualization at the nanoscale (~20 nm). bruker.com At an even higher level of detail, electron microscopy (EM) provides ultrastructural context. nih.gov Immuno-electron microscopy (immuno-EM), which uses antibodies coupled to electron-dense particles (like gold), can pinpoint the location of a specific protein with respect to fine cellular structures. nih.gov Notably, the this compound has been studied using immuno-EM with cryo-sections of Drosophila salivary glands, indicating its utility in localizing this specific protein within its biological context. scispace.com

Imaging TechniquePrincipleTypical ResolutionApplication for this compound
Confocal Fluorescence MicroscopyUses a pinhole to reject out-of-focus light, providing optical sectioning and improved image quality over widefield. licorbio.com~200-300 nmDetermining subcellular localization (e.g., nucleus vs. cytoplasm).
Super-Resolution MicroscopyA class of techniques (e.g., SMLM, STED) that bypass the diffraction limit of light. bruker.com~20-50 nmVisualizing Bj6 in relation to specific sub-organellar structures. bruker.com
Immuno-Electron Microscopy (Immuno-EM)Uses gold-labeled antibodies to localize proteins within ultrastructural images from an electron microscope. nih.gov~5-20 nmPrecisely localizing Bj6 within cellular compartments, as has been done in Drosophila salivary glands. scispace.com

Immunofluorescence and Live-Cell Imaging Techniques

Visualizing the subcellular localization of this compound is a critical first step in understanding its function. Immunofluorescence (IF) and live-cell imaging are powerful techniques for this purpose. numberanalytics.combaseclick.eu

Immunofluorescence (IF) : This technique uses antibodies that specifically bind to the this compound. These primary antibodies are then detected by secondary antibodies conjugated to fluorescent dyes. When viewed under a fluorescence microscope, the location of the this compound within fixed and permeabilized cells is revealed. For example, if Bj6 were a protein involved in transcription, a strong fluorescent signal would be expected within the nucleus. To confirm specificity, control experiments using cells where the Bj6 gene is knocked out or knocked down would be essential.

Live-Cell Imaging : To study the dynamics of this compound in real-time, live-cell imaging is employed. ibidi.com This is often achieved by genetically fusing the this compound with a fluorescent protein, such as Green Fluorescent Protein (GFP) or mCherry. baseclick.eu This allows researchers to track the movement of the Bj6-GFP fusion protein within living cells. baseclick.euahajournals.org For instance, one could observe if Bj6 translocates from the cytoplasm to the nucleus in response to a specific cellular stimulus, providing clues about its role in signaling pathways. ibidi.com Advanced techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the mobility and dynamics of Bj6 within a specific cellular compartment. ibidi.comresearchgate.net

Subcellular Fractionation and Organelle Isolation

To complement imaging studies and allow for biochemical analysis, subcellular fractionation is used to isolate different organelles and cellular compartments. novusbio.comthermofisher.com This method involves carefully breaking open cells and separating their components through a series of centrifugation steps at increasing speeds. ahajournals.org

The general workflow is as follows:

Homogenization : Cells are gently lysed to release their internal components while keeping organelles intact.

Differential Centrifugation : The homogenate is centrifuged at low speed to pellet large components like nuclei.

Further Centrifugation : The resulting supernatant is then subjected to higher speeds to sequentially pellet mitochondria, microsomes (fragments of the endoplasmic reticulum and Golgi apparatus), and finally, the cytosol remains in the supernatant. ahajournals.org

The purity of each fraction is confirmed by Western blotting for known marker proteins specific to each organelle (e.g., Histone H3 for the nucleus, COX IV for mitochondria, and Calnexin for the endoplasmic reticulum). novusbio.com The presence and relative enrichment of this compound in these fractions would be determined by Western blotting with an anti-Bj6 antibody. This provides quantitative data on the primary residence of the this compound. researchgate.net

Table 1: Hypothetical Subcellular Distribution of this compound

Cellular Fraction Marker Protein This compound Level (Relative Units)
Whole Cell Lysate β-actin 100
Nuclear Histone H3 85
Cytoplasmic GAPDH 12
Mitochondrial COX IV < 2

This interactive table illustrates a hypothetical scenario where Bj6 is predominantly a nuclear protein.

Functional Assays in Cell Culture Models (e.g., in vitro transcription/splicing assays)

If imaging and fractionation data suggest a nuclear localization for Bj6, its function might be related to gene expression processes like transcription or pre-mRNA splicing. biologists.com Functional assays in cell culture models are used to test these hypotheses. nih.gov

In Vitro Splicing Assay : To test if Bj6 is involved in splicing, researchers would use a cell-free system. nih.gov This involves preparing nuclear extracts from cultured cells that contain all the necessary machinery for splicing. biologists.com A radiolabeled pre-mRNA transcript is added to this extract, and the splicing process is allowed to occur. If Bj6 is involved, immunodepleting it from the nuclear extract using an anti-Bj6 antibody would be expected to inhibit or alter the splicing of the pre-mRNA substrate. biologists.com Conversely, adding purified recombinant this compound back to the depleted extract could rescue the splicing activity.

In Vitro Transcription Assay : Similarly, to assess a role in transcription, a template DNA containing a promoter and a gene would be incubated with nuclear extracts. thermofisher.com The amount of mRNA produced would be measured. Removing Bj6 from the extract would reveal if it acts as a transcriptional activator (leading to less mRNA) or a repressor (leading to more mRNA).

Reporter Gene Assays : In living cells, one could use a reporter gene (like luciferase) under the control of a specific promoter. pnas.org Overexpressing or knocking down the this compound and measuring the resulting luciferase activity would indicate how Bj6 affects the activity of that promoter.

Systems Biology and Computational Modeling

To understand the broader context of this compound function, systems-level approaches are indispensable. These methods integrate large datasets to model the complex networks in which the protein operates.

Bioinformatics for Sequence, Structure, and Function Prediction

Before extensive lab work, or to guide it, bioinformatics tools are used to analyze the amino acid sequence of this compound. ejosdr.com

Sequence Analysis : The primary sequence of Bj6 would be compared against databases like UniProt to identify conserved domains and motifs. For example, the presence of a zinc-finger domain might suggest DNA-binding activity, while an RRM (RNA Recognition Motif) would point towards a role in RNA binding. bates.edu

Structure Prediction : Tools like AlphaFold and I-TASSER can generate a highly accurate 3D model of the this compound from its amino acid sequence. ejosdr.comrcsb.orgebi.ac.uk This predicted structure can reveal potential binding pockets for ligands, other proteins, or nucleic acids, offering a powerful hypothesis-generating tool. bates.edu

Function Prediction : Based on sequence homology and predicted structure, servers like PredictProtein can provide clues about potential functions, such as enzymatic activity or subcellular localization. molbiol-tools.ca

Network Analysis of Protein-Protein and Protein-RNA Interactions

Proteins rarely act alone. Identifying the interaction partners of Bj6 is key to understanding its function. acs.org

Protein-Protein Interactions (PPIs) : High-throughput methods like yeast two-hybrid (Y2H) screens and affinity purification-mass spectrometry (AP-MS) would be used to identify proteins that physically associate with Bj6. The resulting list of interactors forms a network that can be visualized and analyzed using software like Cytoscape. acs.org Nodes in the network represent proteins, and edges represent interactions. Clustering algorithms can identify modules of highly interconnected proteins, which often correspond to functional units or protein complexes. acs.org

Protein-RNA Interactions : If Bj6 is predicted to be an RNA-binding protein, techniques like RNA Immunoprecipitation followed by sequencing (RIP-Seq) would be performed. This involves using an anti-Bj6 antibody to pull down Bj6 and any associated RNA molecules from cell lysates. The captured RNAs are then identified by high-throughput sequencing. frontiersin.org This reveals the specific RNA targets of Bj6, providing direct insight into its role in post-transcriptional gene regulation. iaanalysis.com

Table 2: Hypothetical this compound Interaction Network Hubs

Interacting Partner Method of Identification Implied Function
Splicing Factor SC35 AP-MS, Co-IP Pre-mRNA Splicing
RNA Polymerase II AP-MS Transcription
p53 Y2H Transcriptional Regulation
U1-snRNP RIP-Seq Spliceosome Component

This interactive table shows a hypothetical list of interaction partners for Bj6, suggesting its involvement in transcription and splicing.

Transcriptomic (RNA-Seq) and Proteomic Profiling (e.g., Phosphoproteomics)

To assess the global impact of Bj6 on the cell, transcriptomic and proteomic analyses are performed. researchgate.net

Transcriptomic (RNA-Seq) : By comparing the entire set of messenger RNAs (the transcriptome) in normal cells versus cells where Bj6 has been knocked down or knocked out, researchers can identify all genes whose expression is regulated by Bj6. mdpi.com If hundreds of genes involved in cell cycle progression are downregulated after Bj6 knockdown, it strongly implies a role for Bj6 in this process. nih.gov

Proteomic Profiling : Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins in response to altered Bj6 levels. embopress.orgfrontiersin.org This can reveal downstream effects not visible at the transcript level. A specialized form, phosphoproteomics , would identify changes in protein phosphorylation. For example, if the loss of Bj6 leads to the dephosphorylation of key signaling kinases, it would suggest that Bj6 is an upstream regulator of that signaling cascade.

By integrating data from these diverse and advanced methodologies, a comprehensive picture of this compound's molecular function, its regulatory mechanisms, and its role in the complex machinery of the cell can be constructed.

Future Research Directions and Emerging Paradigms

Elucidating the Full Spectrum of Bj6 Protein Isoform Functions

The no-on-transient A (nonA) gene in Drosophila melanogaster, which encodes the this compound (also known as NONA), produces at least two distinct protein isoforms through alternative splicing. uniprot.orgnih.gov These isoforms are characterized by differences in their C-terminal amino acid sequences. nih.gov While it has been demonstrated that the longer isoform is essential for normal vision in Drosophila, the specific and potentially unique functions of each isoform remain largely uncharted territory. flybase.org

Future investigations should focus on the functional characterization of each Bj6 isoform. This will require the development of isoform-specific antibodies and the generation of transgenic fly lines that express only a single isoform. mdpi.com Such tools would enable researchers to dissect the individual contributions of each isoform to various biological processes, including courtship behavior, circadian rhythms, and viability. uniprot.orgnih.gov It is plausible that the different C-termini confer distinct protein-protein interaction capabilities or subcellular localizations, thereby diversifying the functional repertoire of the nonA gene. mdpi.com Uncovering these isoform-specific roles will be crucial for a complete understanding of Bj6's biological significance.

High-Resolution Structural Determination of this compound in Functional Complexes

To date, a high-resolution crystal structure of the full-length Drosophila this compound remains elusive. However, significant insights have been gleaned from the structural analysis of its conserved domains and homologs in other species. Bj6 is a member of the Drosophila behavior, human splicing (DBHS) family of proteins, which are defined by a conserved architecture that includes two N-terminal RNA recognition motifs (RRMs), a NonA/paraspeckle (NOPS) domain, and a C-terminal coiled-coil region. oup.comoup.com The crystal structure of the DBHS protein homolog NONO-1 from Caenorhabditis elegans has been solved at 2.4 Å resolution, revealing a dimeric structure with a domain arrangement consistent with other DBHS proteins. researchgate.netnih.gov Furthermore, structures of human DBHS protein dimers, such as PSPC1-NONO and SFPQ, have provided detailed views of the dimerization interface and the arrangement of the RRM domains. researchgate.netresearchgate.net

A critical next step will be to determine the high-resolution structure of the Drosophila this compound, ideally in a functional complex with its binding partners, such as RNA or other proteins. oup.com Such structures would provide unprecedented atomic-level detail into how Bj6 recognizes and interacts with its targets. Understanding the three-dimensional architecture of Bj6 in these functional states will be instrumental in deciphering its mechanism of action in processes like pre-mRNA splicing and transcriptional regulation.

Dissecting the Fine-Tuned Regulatory Mechanisms of this compound Activity

The activity of DBHS proteins is known to be dynamically regulated through a combination of post-translational modifications (PTMs) and protein-protein interactions. oup.com While specific PTMs for Drosophila Bj6 have not been extensively cataloged, studies on other Drosophila proteins, such as the HOX protein Sex combs reduced, have revealed a plethora of modifications including phosphorylation, acetylation, methylation, and carboxylation, highlighting the potential for similar regulatory complexity in Bj6. plos.orgbiorxiv.orgnih.gov In humans, the Bj6 homolog NONO has been shown to be regulated by ubiquitination and to interact with a variety of proteins, including transcription factors and other splicing regulators. researchgate.net

Future research should aim to create a comprehensive map of the PTMs that adorn the this compound in Drosophila. The use of advanced mass spectrometry techniques will be instrumental in identifying these modifications and determining how they change in response to different cellular signals. plos.org Furthermore, identifying the full complement of Bj6-interacting proteins through proteomic approaches will shed light on the regulatory networks in which it participates. nih.govmdpi.com For instance, studies have shown that Drosophila NonA/Bj6 associates with the core circadian clock protein CLOCK (CLK) in a time-of-day-specific manner, suggesting a role in the regulation of circadian rhythms. nih.gov Elucidating these regulatory mechanisms will be key to understanding how Bj6 function is precisely controlled within the cell.

Integrative Omics Approaches for Comprehensive Systems-Level Understanding

The advent of high-throughput omics technologies provides a powerful lens through which to view the function of Bj6 within a global cellular context. A transcriptomic analysis of a Drosophila mutant strain exhibiting cognitive dysfunctions identified the nonA gene as being affected, underscoring its importance in neurological processes. nih.gov

Future studies should leverage a multi-omics approach to gain a systems-level understanding of Bj6's roles. This would involve integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular pathways and networks that are influenced by Bj6 activity. microscopyu.com For example, performing RNA-sequencing on cells or tissues where Bj6 has been knocked down or overexpressed can reveal the full scope of its target genes. semanticscholar.org Similarly, proteomic studies can identify changes in the protein landscape that occur as a consequence of altered Bj6 function. nih.gov Such integrative analyses will be invaluable for building predictive models of Bj6 function and for understanding its role in complex biological phenomena. mdpi.com

Comparative Mechanistic Studies Across Diverse Organisms

The DBHS protein family is highly conserved across the animal kingdom, with homologs of Bj6 found in species ranging from nematodes to humans. researchgate.net This evolutionary conservation provides a unique opportunity to gain insights into the fundamental functions of these proteins through comparative studies. While invertebrates like Drosophila and C. elegans typically have one or two DBHS proteins, vertebrates have multiple paralogs, such as SFPQ, NONO, and PSPC1 in humans, which have diversified in function. researchgate.netresearchgate.net

Future research should focus on detailed mechanistic comparisons between Drosophila Bj6 and its orthologs in other species. For example, directly comparing the RNA binding preferences, protein interactomes, and in vivo functions of Drosophila NonA and human NONO could reveal both conserved core functions and species-specific adaptations. nih.gov Such studies have already indicated both overlapping and distinct roles in processes like circadian rhythm regulation and the formation of subnuclear bodies called paraspeckles. nih.govembopress.org These comparative analyses will not only illuminate the evolution of this important protein family but also enhance the utility of model organisms like Drosophila for understanding human biology and disease. nih.gov

Development of Novel Experimental Tools for Studying this compound Dynamics

The study of protein dynamics in living cells is essential for understanding their function. A variety of advanced techniques are now available for visualizing and quantifying the behavior of proteins in their native environment. These include Förster Resonance Energy Transfer (FRET) microscopy to study protein-protein interactions, and in vivo crosslinking methods to capture transient interactions. microscopyu.combiorxiv.orgbiorxiv.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.